4-Aminostilbene

Description

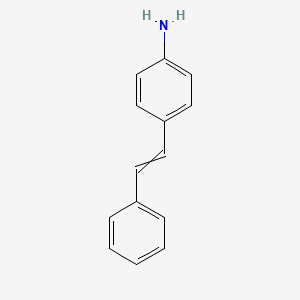

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13N |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

4-(2-phenylethenyl)aniline |

InChI |

InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2 |

InChI Key |

VFPLSXYJYAKZCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Aminostilbene

Established Synthetic Pathways for 4-Aminostilbene (B1224771)

The preparation of this compound is commonly achieved through multi-step synthetic sequences that establish the core stilbene (B7821643) structure and then introduce or unmask the amino functionality. The Wittig reaction and palladium-catalyzed Heck coupling are two of the most prominent and reliable methods for constructing the carbon-carbon double bond of the stilbene framework.

Wittig and Reduction Reactions

A prevalent and well-established route to synthesize trans-4-aminostilbene involves a two-step process: a Wittig reaction to form an appropriate precursor, followed by a reduction step. researchgate.netingentaconnect.comemerald.com This pathway typically begins with the reaction of 4-nitrobenzyl bromide and triphenylphosphine (B44618) to generate the corresponding phosphonium (B103445) salt, (4-nitrobenzyl)triphenylphosphonium bromide. emerald.com This salt is then subjected to a Wittig reaction with benzaldehyde (B42025) to yield trans-4-nitrostilbene. emerald.comnih.gov

The final and crucial step is the reduction of the nitro group of trans-4-nitrostilbene to the primary amine of trans-4-aminostilbene. Various reducing agents and conditions have been successfully employed for this transformation.

Metal-Based Reductions: A common laboratory-scale method utilizes zinc powder for the reduction. emerald.comnih.gov Another approach involves catalytic hydrogenation, where 4-nitrostilbene (B156276) is treated with hydrogen gas in an autoclave in the presence of a cobalt sulfide (B99878) (CoSx) paste catalyst. prepchem.com

Chemoselective Reductions: More recent advancements have focused on milder and more selective methods. A notable example is the metal-free, chemoselective reduction using diboronic acid in the presence of a 4,4'-bipyridyl catalyst. tcichemicals.comtcichemicals.com This method efficiently reduces the aromatic nitro group at room temperature without affecting the stilbene double bond, offering high yields. tcichemicals.comtcichemicals.com

The choice of reduction method often depends on factors such as scale, desired purity, and tolerance of other functional groups.

Table 1: Comparison of Reduction Methods for 4-Nitrostilbene

| Reducing Agent/System | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Zinc Powder | - | Acetic Acid | - | - | nih.gov |

| Hydrogen (80 bars) | CoSx paste | Ethanol | 115-120 °C | ~79% | prepchem.com |

| Diboronic Acid | 4,4'-Bipyridyl | DMF | Room Temp | 91% | tcichemicals.comtcichemicals.com |

Heck Cross-Coupling Reactions

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides an alternative and powerful method for synthesizing stilbene derivatives. wikipedia.org This reaction offers a direct way to form the styryl C-C bond. For the synthesis of substituted aminostilbenes, a typical strategy involves coupling a vinyl-containing aniline (B41778) with a halogenated aromatic compound. ukm.my

For instance, 4-(4-nitrostyryl)aniline can be synthesized via a Heck cross-coupling reaction between 4-vinylaniline (B72439) and 1-iodo-4-nitrobenzene. ukm.my The reaction is catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in a solvent mixture of DMF and trimethylamine. ukm.my Subsequent reduction of the nitro group would yield the corresponding diamino-substituted stilbene. The Heck-Matsuda reaction, which uses arenediazonium salts instead of aryl halides, has also been employed to synthesize stilbene-quinone hybrids, highlighting the versatility of palladium-catalyzed methods. researchgate.net

Synthesis of this compound Derivatives

The amino group in this compound is a versatile functional handle that allows for extensive derivatization. Through reactions such as azo coupling and other functional group modifications, a vast library of derivatives with tailored properties can be accessed.

Azo Coupling Reactions

Azo coupling is a cornerstone of dye chemistry and has been extensively applied to this compound and its analogues to produce a wide range of azo dyes. researchgate.netingentaconnect.comemerald.com The synthesis begins with the diazotization of the primary amino group of this compound. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a reactive diazonium salt.

This diazonium salt is a weak electrophile that can then be reacted with an electron-rich coupling component, such as a phenol (B47542) or a naphthol derivative, in an electrophilic aromatic substitution reaction. researchgate.netemerald.com The reaction is generally carried out under mild alkaline conditions to deprotonate the phenolic hydroxyl group, thereby activating the aromatic ring towards electrophilic attack and yielding the final azo dye. researchgate.netemerald.comsemanticscholar.org This method has been used to create novel dyes with extended π-conjugated systems comprising both stilbene and phenolic segments. researchgate.netemerald.com A similar strategy is applied to sulfonated derivatives like 4,4'-diaminostilbene-2,2'-disulfonic acid to produce water-soluble direct dyes for textiles and paper. bch.rosciforum.net

Table 2: Examples of Azo Dyes Derived from Aminostilbenes

| Diazo Component | Coupling Component | Resulting Product Class | Reference |

|---|---|---|---|

| This compound | Phenols (e.g., catechol, resorcinol) | Azo-stilbene hybrid compounds | researchgate.netemerald.com |

| This compound | 2-Naphthol | Azo-stilbene-naphthol dye | emerald.com |

| 4,4'-Diaminostilbene-2,2'-disulfonic acid | Salicylic acid | Disazo direct dye | bch.ro |

Functional Group Modifications and Derivatization Strategies

Beyond azo coupling, the amino group of this compound serves as a key site for a multitude of chemical modifications, enabling the synthesis of derivatives for diverse applications, from fluorescent whitening agents to potential pharmaceuticals. emerald.commdpi.com

One significant area of derivatization involves the reaction of aminostilbenes with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.comnih.govscirp.org The high reactivity of the chlorine atoms on the triazine ring allows for sequential nucleophilic substitution reactions. For example, 4,4'-diaminostilbene-2,2'-disulfonic acid can be reacted with cyanuric chloride, followed by further substitution with other amines or alcohols (like polyethylene (B3416737) glycol or polyvinyl alcohol), to create complex, water-soluble polymeric fluorescent whitening agents. ncsu.edu These multi-step syntheses are carefully controlled by adjusting pH and temperature at each stage to achieve selective substitution. nih.gov

Other common derivatization strategies include:

Acylation: The amino group can be readily acetylated to form 4-acetamidostilbene using reagents like acetic anhydride. This modification is often used as a protective group strategy or to modulate the electronic properties of the molecule.

N-Arylation/Alkylation: The properties of this compound can be fine-tuned through N-phenyl or N-alkyl substitutions. acs.org These derivatives are often synthesized via palladium-catalyzed amination reactions (Buchwald-Hartwig amination) of halo-stilbenes. acs.org

Schiff Base Formation: this compound derivatives can react with aldehydes, such as 4-propoxybenzaldehyde, through a condensation reaction to form Schiff bases (imines). ukm.my These compounds are of interest for their potential in sensor applications. ukm.my

Sulfonamide Formation: The amino group can be incorporated into sulfonamide structures, which are important pharmacophores. This has been explored in the synthesis of 1,3,5-triazinyl aminobenzenesulfonamides that incorporate an aminostilbene (B8328778) motif. mdpi.com

Advanced Synthetic Approaches and Future Directions in this compound Synthesis

Research into the synthesis of this compound and its derivatives continues to evolve, with a focus on improving efficiency, selectivity, and environmental sustainability ("green chemistry"). Advanced approaches are moving beyond traditional methods to offer greater control and access to novel structures.

One significant trend is the development of highly chemoselective reactions. The use of diboronic acid for the metal-free reduction of 4-nitrostilbene is a prime example, providing a mild and efficient alternative to heavy metal reductants or high-pressure hydrogenation. tcichemicals.comtcichemicals.com This approach minimizes side reactions and simplifies purification.

In the realm of cross-coupling, advancements include the use of greener reaction media, such as polyethylene glycol (PEG-400), for Heck reactions, which can reduce reliance on volatile and toxic organic solvents. researchgate.net Furthermore, the development of phosphine-free catalyst systems for Heck-type reactions represents a move towards more cost-effective and less air-sensitive synthetic protocols. researchgate.net

Future directions in this compound synthesis are likely to be driven by the demand for increasingly complex and functional molecules. This includes:

Multicomponent Reactions: Designing one-pot procedures where multiple starting materials are combined to rapidly build molecular complexity, saving time and resources.

Photocatalysis: Utilizing visible light-driven photocatalysts for C-C and C-N bond formation, offering sustainable and highly specific reaction pathways.

Flow Chemistry: Implementing continuous flow reactors for synthesis can offer better control over reaction parameters (temperature, pressure, reaction time), improve safety, and facilitate scaling up of production.

Biocatalysis: Employing enzymes to perform key transformations, such as selective reductions or acylations, under environmentally benign aqueous conditions with high stereoselectivity.

The ongoing development of these advanced synthetic tools will be crucial for unlocking the full potential of this compound derivatives in emerging technologies, including advanced photonic materials, molecular electronics, and targeted therapeutics. mdpi.comscitepress.org

Spectroscopic and Computational Characterization of 4 Aminostilbene and Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy provides insights into the molecular vibrations of a compound, offering a "fingerprint" that is unique to its structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. japer.in An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.

In the analysis of 4-amino-4'-nitrostilbene (B5910304), a derivative of 4-aminostilbene (B1224771), the FTIR spectrum reveals key vibrational modes. ikm.org.my The primary amine (NH2) group exhibits two distinct N-H stretching frequencies, corresponding to asymmetric and symmetric vibrations. ikm.org.my These are observed experimentally at 3485 cm⁻¹ and 3388 cm⁻¹, respectively. ikm.org.my The ubiquitous C=C stretching vibrations of the stilbene (B7821643) framework appear in the range of 1604 cm⁻¹ to 1498 cm⁻¹. ikm.org.my For the nitro (NO2) substituent, a sharp absorption band at 1585 cm⁻¹ and a moderate band at 1340 cm⁻¹ are indicative of its vibrational modes. ikm.org.my A weaker band at 972 cm⁻¹ is attributed to NO2 bending. ikm.org.my These experimental findings are often corroborated with theoretical calculations, such as those using Density Functional Theory (DFT), which can predict these vibrational frequencies with a reasonable degree of accuracy. ikm.org.my

Table 1: Experimental and Theoretical FTIR Vibrational Frequencies of 4-amino-4'-nitrostilbene

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric N-H Stretch | 3485 | 3695 |

| Symmetric N-H Stretch | 3388 | 3584 |

| C=C Stretch | 1604 | 1614 |

| C=C Stretch | 1498 | 1487 |

| N-O Stretch | 1585 | 1676 |

| N-O Stretch | 1340 | 1660 |

| O-N-O Bending | 972 | 944 |

Data sourced from a study on 4-amino-4'-nitrostilbene. ikm.org.my

Surface-Enhanced Raman Scattering (SERS) Spectroscopy and Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is a surface-sensitive technique that results in the enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. rsc.org

Studies on this compound (AS) have shown its inability to link silver nanoparticles, as it binds to the surface through only one amino group. spiedigitallibrary.org This is in contrast to bifunctional stilbenes like 4,4'-diaminostilbene (B1237157) (DAS), which can coordinate with the silver surface via two amino groups, leading to the formation of nanoparticle agglomerates and "hot spots" that significantly amplify the Raman signal. spiedigitallibrary.org The interaction of the amino group with the metal surface is a key factor in SERS studies of aminostilbenes. spiedigitallibrary.org

Computational studies, often using DFT, are employed to reliably assign the SERS spectra. spiedigitallibrary.org These calculations can model the molecule's interaction with metal clusters of varying sizes and charges, providing a deeper understanding of the adsorption process. spiedigitallibrary.orgspbu.ru The significant shift of certain vibrational bands in the SERS spectrum compared to the normal Raman spectrum confirms a strong interaction between the molecule's amino group and the metal surface. spiedigitallibrary.org For instance, the wagging vibrations of the amino group in 4,4'-diaminostilbene show a substantial shift, indicating a strong interaction with the silver surface. spiedigitallibrary.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical chemistry technique used in quality control and research for determining the content and purity of a sample as well as its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful method for determining the structure of organic compounds. The chemical shift of a proton is influenced by its electronic environment. oregonstate.edu

In the ¹H NMR spectrum of (E)-4-Aminostilbene recorded in deuterated chloroform (B151607) (CDCl₃), the following signals are observed: The aromatic protons of the unsubstituted phenyl ring appear as a multiplet at δ 7.54 (d, J = 7.2 Hz, 2H), 7.40 (t, J = 7.2 Hz, 2H), and 7.28 (t, J = 7.2 Hz, 1H). rsc.org The protons of the 4-aminophenyl ring are observed at δ 7.38 (d, J = 8.8 Hz, 2H) and 6.65 (d, J = 8.8 Hz, 2H). rsc.org The olefinic protons, which are characteristic of the stilbene backbone, show two doublets at δ 7.10 (d, J = 16.4 Hz, 1H) and 6.99 (d, J = 16.4 Hz, 1H), with a large coupling constant indicative of a trans configuration. rsc.orgresearchgate.net The broad singlet at δ 3.64 corresponds to the two protons of the amino group (NH₂). rsc.org

For the derivative 4-amino-4'-nitrostilbene, the ¹H NMR spectrum shows the primary amine protons as a weak and broad signal at δ 3.86 ppm. ikm.org.my The aromatic protons are found in the range of δ 6.68-8.20 ppm. ikm.org.my

Table 2: ¹H NMR Chemical Shifts for (E)-4-Aminostilbene

| Protons | Chemical Shift (δ) in ppm | Multiplicity and Coupling Constant (J) in Hz |

|---|---|---|

| Phenyl (2H) | 7.54 | d, J = 7.2 |

| Phenyl (2H) | 7.40 | t, J = 7.2 |

| 4-Aminophenyl (2H) | 7.38 | d, J = 8.8 |

| Phenyl (1H) | 7.28 | t, J = 7.2 |

| Olefinic (1H) | 7.10 | d, J = 16.4 |

| Olefinic (1H) | 6.99 | d, J = 16.4 |

| 4-Aminophenyl (2H) | 6.65 | d, J = 8.8 |

| Amino (2H) | 3.64 | br s |

Data recorded in CDCl₃. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. mnstate.edu

For 4-amino-4'-nitrostilbene, the ¹³C NMR spectrum shows distinct signals for the carbon atoms in the aromatic rings and the vinyl group. ikm.org.my The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitro group. ikm.org.my The presence of these substituents leads to a significant polarization of the π-electron system, which is reflected in the ¹³C NMR chemical shifts.

In a study of N-(sulfonatooxy)-N-acetyl-4-aminostilbene and its hydrolysis products, ¹³C NMR was used to characterize the various adducts formed. acs.org This demonstrates the utility of ¹³C NMR in identifying different chemical species in a reaction mixture.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

The UV-Vis absorption spectrum of this compound derivatives is characterized by strong absorption bands in the ultraviolet region. For instance, 4-amino-4'-nitrostilbene exhibits a strong absorption band that is red-shifted (bathochromic shift) and intensified (hyperchromic shift) due to the presence of the electron-withdrawing nitro group. ikm.org.my This absorption is attributed to a π→π* transition localized in the stilbene moiety with contributions from the aromatic rings, as well as an n→π* transition associated with the amino group. ikm.org.my

The fluorescence properties of this compound and its derivatives are highly dependent on their molecular structure and the solvent environment. nih.govacs.org The introduction of N-phenyl substituents to this compound can lead to a red shift in both the absorption and fluorescence spectra, as well as an increase in fluorescence quantum yield. nih.govacs.org This "amino conjugation effect" is attributed to a more planar ground-state geometry and a larger charge-transfer character in the excited state. nih.gov In contrast, some derivatives, like 4-N,N-dimethylamino-4'-nitrostilbene, may exhibit very weak or no fluorescence due to efficient non-radiative decay pathways, such as the formation of a twisted intramolecular charge transfer (TICT) state. ntu.edu.twacs.org The study of solvatochromism, the change in absorption or emission spectra with solvent polarity, provides valuable information about the dipole moments of the ground and excited states. acs.org

Absorption and Emission Spectral Analysis

The electronic absorption and emission spectra of this compound and its derivatives are dominated by their stilbenoid core, which is characterized by a π-conjugated system. The position and intensity of the spectral bands are highly sensitive to the nature and position of substituents on the phenyl rings.

In general, 4-aminostilbenes exhibit a strong, broad absorption band in the UV-Vis region. ikm.org.my For instance, the parent trans-4-aminostilbene displays an intense long-wavelength absorption band. acs.org This is in contrast to its meta and ortho isomers, which show two less intense bands due to configuration interaction arising from a loss of symmetry. acs.org The introduction of an electron-withdrawing group at the 4'-position, creating a "push-pull" system, leads to a significant red-shift (bathochromic shift) of the absorption maximum. A notable example is 4-amino-4'-nitrostilbene, which shows a strong absorption band at approximately 404 nm. ikm.org.my This red shift is attributed to the stabilization of the excited state through intramolecular charge transfer (ICT) from the amino donor to the nitro acceptor.

The emission properties of 4-aminostilbenes are also strongly influenced by substitution. While many monosubstituted trans-stilbenes have low fluorescence quantum yields at room temperature due to efficient trans-cis photoisomerization, certain derivatives exhibit enhanced fluorescence. acs.org For example, N-phenyl substitution on the amino group can lead to a red-shift in both absorption and emission spectra and an increase in fluorescence quantum yield. acs.org This is attributed to a more planar ground-state geometry and a larger charge-transfer character in the excited state. acs.org In contrast, some derivatives, like 4-amino-4'-nitrostilbene, are essentially non-emissive.

The table below summarizes the absorption and emission characteristics of selected this compound derivatives.

| Compound Name | Absorption Max (λmax) | Emission Max (λem) | Key Spectral Features |

| trans-4-Aminostilbene | Intense, long-wavelength band acs.org | - | Single strong absorption band. acs.orgacs.org |

| 4-Amino-4'-nitrostilbene | ~404 nm ikm.org.my | Non-emissive | Broad, red-shifted absorption due to strong ICT. ikm.org.my |

| 4-Dimethylamino-4'-cyanostilbene | Single strong band | ~398 nm (in toluene) researchgate.net | Exhibits solvatochromism. |

| N-Phenyl-4-aminostilbenes | Red-shifted vs. This compound acs.org | Red-shifted vs. This compound acs.org | Higher fluorescence quantum yields. acs.org |

Solvent Effects on Photophysical Properties and Spectral Shifts

The photophysical properties of this compound derivatives, particularly those with donor-acceptor character, are highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, refers to the change in the position, and sometimes intensity, of absorption and emission spectral bands with a change in solvent polarity. rsc.org

In donor-acceptor substituted stilbenes like 4-dimethylamino-4'-cyanostilbene, a red shift in the emission spectrum is typically observed as the solvent polarity increases. This is because the excited state has a larger dipole moment than the ground state due to intramolecular charge transfer. acs.orgrsc.org Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy of the fluorescence transition. rsc.org This effect makes these compounds useful as probes for solvation dynamics.

The magnitude of the spectral shift can be correlated with various solvent polarity scales. The Lippert-Mataga equation, for example, relates the Stokes shift (the difference between the absorption and emission maxima) to the dielectric constant and refractive index of the solvent, allowing for the estimation of the change in dipole moment upon excitation. rsc.org

The following table illustrates the effect of solvent on the photophysical properties of a representative this compound derivative.

| Solvent | Dielectric Constant | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm-1) |

| Toluene | 2.38 | - | 398 researchgate.net | - |

| Acetonitrile | 37.5 | - | - | - |

| Ethanol | 24.55 | - | - | - |

| Propylene Carbonate | 66.1 | - | - | - |

Data for a comprehensive table showing shifts in different solvents for a single this compound compound was not fully available in the search results. The provided solvents are examples of those used in studies of related compounds. researchgate.net

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental studies by offering detailed insights into the molecular and electronic properties of this compound and its derivatives.

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometries and vibrational frequencies of molecules. wu.ac.thorientjchem.org By optimizing the molecular structure, DFT calculations can provide accurate bond lengths, bond angles, and dihedral angles. orientjchem.org These calculated geometries often show good agreement with experimental data, for instance, from X-ray crystallography. orientjchem.org

Vibrational analysis using DFT calculates the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman active modes of the molecule. orientjchem.orgresearchgate.net The calculated vibrational spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C=C stretching, N-H stretching, and aromatic ring vibrations. ikm.org.my A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and limitations in the theoretical model. spiedigitallibrary.org

The table below shows a comparison of experimental and calculated vibrational frequencies for a this compound derivative.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated (Scaled) Frequency (cm-1) |

| νN-H | 3485 | 3632 |

| νN-H | 3388 | 3523 |

| νC=C | 1604 | 1587 |

| νC=C | 1496 | 1462 |

| νN-O (of NO2 group) | 1340 | 1647 |

This data is for 4-amino-4'-nitrostilbene. ikm.org.my

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and electronic transitions. mdpi.comuci.eduabinit.org It is a workhorse method for calculating the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. ikm.org.mychemrxiv.org

TD-DFT calculations can predict the UV-Vis spectra of this compound derivatives with reasonable accuracy. ikm.org.mymdpi.com For example, for 4-amino-4'-nitrostilbene, TD-DFT calculations using the B3LYP functional and 6-31G(d,p) basis set have been shown to reproduce the experimental absorption spectrum well. ikm.org.my These calculations reveal that the main absorption band arises from a combination of HOMO→LUMO (n→π) and HOMO-1→LUMO (π→π) transitions. ikm.org.my

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity and electronic transitions. youtube.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the electronic properties and reactivity of a molecule. nih.gov

In this compound derivatives, the HOMO is typically localized on the electron-donating part of the molecule (the amino group and the adjacent phenyl ring), while the LUMO is centered on the electron-accepting part (if present) and the stilbene bridge. ikm.org.mynih.gov For instance, in 4-amino-4'-nitrostilbene, the HOMO and LUMO are delocalized across the entire molecule, which is characteristic of a strong donor-acceptor system. ikm.org.my The energy of the HOMO and LUMO can be tuned by changing the substituents, thereby altering the HOMO-LUMO gap and the color of the compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 4-amino-4'-nitrostilbene | - | - | - |

Specific energy values for 4-amino-4'-nitrostilbene were not explicitly provided in the search results, but the concept of their calculation and importance was discussed. ikm.org.my

Potential Energy Surfaces and Conical Intersection Studies

The photoisomerization of stilbenes, the light-induced conversion between trans and cis isomers, is a fundamental photochemical process governed by the topology of the excited-state potential energy surfaces (PESs). acs.org Computational studies of these PESs are crucial for understanding the reaction mechanism.

A key feature of the stilbene PES is the presence of conical intersections (CIs), which are points of degeneracy between two electronic states. mdpi.comosti.govarxiv.org These CIs act as funnels for efficient non-radiative decay from the excited state back to the ground state, driving the isomerization process. mdpi.comresearchgate.net For donor-acceptor substituted stilbenes, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), the relaxation pathways can be complex, involving multiple CIs and intersystem crossings (ISCs). mdpi.com

Calculations have shown that upon excitation, the molecule can evolve along different torsional coordinates, such as twisting around the central C=C bond or the C-N bond of the amino group. mdpi.com The landscape of the PES, including the location of energy barriers and CIs, determines the dominant relaxation pathway and the quantum yield of isomerization versus fluorescence. mdpi.comresearchgate.net For example, studies on DANS have identified several S₁/S₀ CIs along the trans-cis isomerization pathway. mdpi.com

Photochemical and Photophysical Processes of 4 Aminostilbene

Trans-Cis Photoisomerization Mechanisms

The hallmark of stilbene (B7821643) and its derivatives is the trans-cis isomerization, a reversible photochemical reaction involving rotation around the central carbon-carbon double bond. In 4-aminostilbene (B1224771), this process is influenced by the interplay of various excited states and their decay pathways.

Singlet and Triplet Excited State Pathways

The photoisomerization of this compound can proceed through both singlet and triplet excited state pathways. The para isomer of aminostilbene (B8328778) exhibits a short singlet lifetime and a high photoisomerization quantum yield, indicating that its isomerization primarily occurs through a singlet-state process. acs.org This is in contrast to its ortho and meta isomers, which have longer singlet lifetimes and lower photoisomerization quantum yields, suggesting a triplet-state mechanism for their isomerization. acs.org

The introduction of N-phenyl substituents to this compound can alter the dominant isomerization pathway. For instance, the isomerization of 4-(N-phenylamino)stilbene and 4-(N-methyl-N-phenylamino)stilbene is a singlet-state process. nih.govacs.org However, for 4-(N,N-diphenylamino)stilbene, the process shifts to a triplet-state mechanism, likely due to a higher singlet-state torsional barrier. nih.govacs.org The triplet pathway is also promoted by nitro, cyano, and halogen substitutions on the phenyl ring. mdpi.com

The general mechanism in nonpolar solvents involves the initial excitation to the trans-singlet state (¹t), followed by intersystem crossing (ISC) to the trans-triplet state (³t). Subsequent twisting around the C=C double bond leads to a perpendicular triplet configuration (³p*), which then deactivates to the ground state, yielding both trans and cis isomers. researchgate.net

Role of Conical Intersections and Intersystem Crossing (ISC)

Conical intersections (CIs) are crucial in mediating the non-radiative decay of excited states and are central to the photoisomerization process. arxiv.org These are points on the potential energy surface where two electronic states become degenerate, facilitating efficient internal conversion. For substituted stilbenes, the decay from the excited S₁ state often proceeds via twisted S₁/S₀ conical intersections. mdpi.com

Intersystem crossing (ISC), the transition between singlet and triplet states, is a key step in the triplet-mediated photoisomerization pathway. mdpi.com For ortho- and meta-aminostilbenes, ISC is an essential process that precedes the C=C torsion, which primarily occurs via the triplet state. nih.gov While ISC is generally a non-activated process in many aminostilbenes, it can encounter a significant energy barrier in certain derivatives, such as trans-2-(N,N-diphenylamino)stilbene. nih.gov

Theoretical studies on related "push-pull" chromophores like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) have highlighted the intricate network of CIs and ISCs that govern the photorelaxation pathways. mdpi.comresearchgate.net These studies reveal multiple competing nonadiabatic decay routes that dictate the efficiency of trans ↔ cis isomerization and other photochemical reactions. mdpi.comresearchgate.net

Quantum Yields of Isomerization and Fluorescence

The quantum yield of isomerization (Φtc) and fluorescence (Φf) are critical parameters that quantify the efficiency of these competing decay pathways. For this compound, these yields are highly dependent on its structure and the surrounding environment.

The para-isomer of aminostilbene displays a high photoisomerization quantum yield, similar to unsubstituted trans-stilbene (B89595). acs.org In contrast, the ortho and meta isomers exhibit low photoisomerization quantum yields. acs.org N-phenyl substitution in 4-aminostilbenes generally leads to low photoisomerization quantum yields and high fluorescence quantum yields at room temperature. nih.govacs.org The introduction of an N-phenyl-amino group can significantly enhance the fluorescence quantum yield of N-phenyl-4-aminostilbene due to an "amino conjugation effect". nih.govrsc.orgrsc.org

In a comparative study, trans-4-aminostilbene was reported to have a fluorescence quantum yield of 0.03. oup.com The table below presents a comparison of quantum yields for this compound and a related compound.

| Compound | Solvent | Φf (Fluorescence Quantum Yield) | Φtc (trans-to-cis Isomerization Quantum Yield) |

| trans-4-Aminostilbene | Acetonitrile | 0.03 oup.com | - |

| trans-4-Dimethylaminostilbene | Acetonitrile | 0.037 oup.com | - |

| Stilbene Ionic Liquid (3) | Acetonitrile | 0.19 oup.com | Lower than stilbene ionic liquid (1) oup.com |

Excited-State Dynamics and Relaxation Pathways

Upon absorption of light, this compound is promoted to an excited electronic state. The subsequent relaxation processes are complex and involve various intramolecular phenomena that dictate the molecule's photophysical properties.

Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) States

The presence of the electron-donating amino group and the π-conjugated stilbene framework facilitates intramolecular charge transfer (ICT) upon photoexcitation. weebly.com This leads to the formation of an excited state with significant charge separation. In polar solvents, this charge transfer can be further stabilized, leading to the formation of a twisted intramolecular charge transfer (TICT) state. nih.govacs.org

The formation of a TICT state involves the twisting of a single bond, typically the C-N bond between the amino group and the phenyl ring, leading to a non-planar geometry. ntu.edu.tw This process is highly dependent on the solvent polarity and the specific substituents on the aminostilbene. For example, trans-4-(N-arylamino)stilbenes with electron-withdrawing or strongly electron-donating substituents on the N-aryl group exhibit TICT state formation in polar solvents. nih.govacs.org The TICT state in some derivatives is formed by twisting around the aminostilbene–benzonitrile C–N bond, while in others, it involves the stilbene–aniline (B41778) C–N bond. rsc.org

The formation of a TICT state often provides a non-radiative decay channel, which can compete with fluorescence and photoisomerization. nih.gov

Fluorescence Enhancement and Quenching Mechanisms

The fluorescence of this compound can be either enhanced or quenched depending on its molecular structure and environment. Fluorescence enhancement is often observed when the non-radiative decay pathways, such as trans-cis isomerization, are hindered. For instance, the introduction of N-phenyl substituents on this compound leads to a more planar excited state with greater charge-transfer character, resulting in higher fluorescence quantum yields. nih.govacs.org This phenomenon is described as the "amino conjugation effect". nih.govacs.org

Conversely, fluorescence quenching occurs when non-radiative decay pathways become more efficient. The primary quenching mechanism for many stilbene derivatives is the trans-cis isomerization. researchgate.netresearchgate.net In polar solvents, the formation of a non-emissive or weakly emissive TICT state can also act as a significant quenching pathway. ntu.edu.tw Furthermore, interactions with other molecules, known as quenchers, can also lead to a decrease in fluorescence intensity. edinst.com This can occur through dynamic (collisional) or static mechanisms. researchgate.netmdpi.com For example, dinitrophenyl ethers have been shown to quench the fluorescence of 4,4'-diaminostilbene (B1237157) through a static quenching mechanism. researchgate.net

Photochromism and Photo-Responsiveness in Stilbene Systems

The phenomenon of photochromism, where a molecule undergoes a reversible transformation between two forms possessing distinct absorption spectra upon photoirradiation, is a key characteristic of the stilbene family, including this compound. This photo-responsiveness is primarily governed by the trans-cis (or E/Z) isomerization around the central ethylenic double bond. The trans isomer is typically the more thermodynamically stable form, while light absorption can trigger its conversion to the cis isomer. This process, along with competing photophysical pathways such as fluorescence, is highly sensitive to the molecular structure and the surrounding environment.

Research into this compound and its derivatives reveals a fascinating interplay between molecular structure and photochemical behavior. The introduction of substituents on the amino group or the phenyl rings can significantly alter the quantum yields of photoisomerization and fluorescence. For instance, the behavior of trans-4-aminostilbene is marked by a significant quantum yield for photoisomerization, which acts as a major non-radiative decay pathway for the excited state. This often results in relatively low fluorescence quantum yields.

A notable strategy to modulate these properties is the N-phenylation of this compound. The introduction of N-phenyl substituents has been shown to induce a more planar geometry around the nitrogen atom in the ground state and leads to a fluorescent excited state with a more pronounced charge-transfer character. acs.orgnih.gov This structural change increases the energy barrier for the trans-cis isomerization from the excited singlet state. Consequently, N-phenyl derivatives of this compound exhibit significantly lower photoisomerization quantum yields and, in turn, higher fluorescence quantum yields compared to the parent compound. acs.orgnih.gov This phenomenon, termed the "amino conjugation effect," demonstrates how subtle modifications to the molecular structure can be used to control the photo-responsive properties of stilbene systems. acs.orgnih.govrsc.org

The photo-responsiveness of this compound systems is also highly dependent on the solvent environment. The change in the absorption and emission spectra of a compound with the polarity of the solvent is known as solvatochromism. Donor-acceptor substituted stilbenes, in particular, often exhibit strong solvatochromism due to changes in their dipole moment upon excitation. biomedgrid.com For many this compound derivatives, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the fluorescence spectrum, indicating a greater stabilization of the polar excited state relative to the ground state. acs.orgbiomedgrid.com In some cases, particularly in polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state can occur, providing an additional non-radiative decay channel and influencing both the fluorescence and isomerization quantum yields. acs.org This sensitivity to the local environment makes these compounds valuable as probes for studying solvation dynamics and microenvironments.

The following tables summarize key photophysical and photochemical data for trans-4-aminostilbene and some of its derivatives, illustrating the effects of substitution and solvent polarity.

Data Tables

Table 1: Photophysical Properties of trans-4-Aminostilbene (1a) and its N-Substituted Derivatives in Cyclohexane

| Compound | λ_abs (nm) | λ_f (nm) | Φ_f | Φ_t→c |

| trans-4-Aminostilbene (1a) | 326 | 374 | 0.04 | 0.48 |

| trans-4-N,N-Dimethylaminostilbene (1b) | 345 | 394, 414 | 0.08 | 0.23 |

| trans-4-(N-Phenylamino)stilbene (1c) | 349 | 397 | 0.58 | 0.04 |

| trans-4-(N,N-Diphenylamino)stilbene (1e) | 362 | 425 | 0.88 | < 0.01 |

Data sourced from J. Am. Chem. Soc., 2002, 124 (11), pp 2518–2527. acs.org

Table 2: Solvatochromic Effects on the Photophysical Properties of trans-4-(N-Phenylamino)stilbene (1c)

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_f (nm) | Φ_f | Φ_t→c |

| Cyclohexane | 2.02 | 349 | 397 | 0.58 | 0.04 |

| Diethyl Ether | 4.34 | 348 | 412 | 0.73 | 0.02 |

| Tetrahydrofuran (THF) | 7.58 | 348 | 428 | 0.65 | 0.02 |

| Acetonitrile | 37.5 | 347 | 468 | 0.13 | 0.01 |

Data sourced from J. Am. Chem. Soc., 2002, 124 (11), pp 2518–2527. acs.orgsigmaaldrich.com

Structure Activity Relationships Sar in 4 Aminostilbene Research

Impact of Substituent Effects on Chemical Reactivity and Photophysical Behavior

Substituents added to the 4-aminostilbene (B1224771) scaffold can dramatically alter the electron distribution within the molecule, thereby modifying its chemical reactivity and how it interacts with light.

The placement of the amino group on the stilbene (B7821643) framework is of critical importance for its biological activity and electronic properties. The electron-donating nature of the amino group, when placed at the para-position (4-position), allows for effective electronic communication across the entire conjugated system of the two phenyl rings and the ethylenic bridge. This delocalization of electrons reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to unsubstituted stilbene.

Research into the growth-inhibitory properties of aminostilbenes has shown that this activity is highly dependent on the substituent's position. The 4-amino (para) isomer exhibits significant activity, whereas the meta-isomer is reportedly inactive, and the ortho-isomer is considerably less active. royalsocietypublishing.org This suggests that a key feature for this specific biological function is an unbroken conjugation path involving the amino group and both aromatic rings, which is maximized when the amino group is in the para position. royalsocietypublishing.org This arrangement facilitates the formation of a dipolar, quinonoid-like character, which is believed to be essential for its mechanism of action. royalsocietypublishing.org

The introduction of electron-withdrawing groups (EWGs) at the 4'-position of this compound creates a "push-pull" system, where the amino group "pushes" electron density through the conjugated system and the EWG "pulls" it. This intramolecular charge transfer has a profound effect on the molecule's properties.

Photophysical Properties : Adding a strong EWG like a nitro group (–NO2) to create 4-amino-4'-nitrostilbene (B5910304) causes a significant bathochromic (red) shift in the electronic absorption spectrum. ikm.org.my This shift indicates a further reduction of the HOMO-LUMO energy gap; for 4-amino-4'-nitrostilbene, this gap is approximately 3.06 eV. ikm.org.my The strong intramolecular charge transfer character also leads to a broad, high-intensity absorption band at a longer wavelength (around 404 nm). ikm.org.my Similarly, stilbenes with cyano (–CN) groups also exhibit altered photophysical behavior. nih.govbiomedgrid.com

Chemical and Biological Reactivity : The electronic nature of the 4'-substituent strongly influences the molecule's reactivity and biological interactions. Studies on the mutagenicity of this compound derivatives in Salmonella TA98 found a direct correlation between the electron-withdrawing strength of the substituent and increasing mutagenicity. umich.edu In another study, stilbene derivatives with EWGs like dicyano and diacetyl groups were found to be more toxic to PC-12 nerve cells in the presence of hydrogen peroxide, suggesting the formation of toxic metabolites. nih.gov Conversely, derivatives with strong electron-donating groups, such as (E)-4,4'-diaminostilbene, showed protective, antioxidant effects by scavenging free radicals. nih.gov

Table 1: Effect of 4'-Substituents on the Properties of this compound Derivatives

| 4'-Substituent | Substituent Nature | Observed Effect | Reference(s) |

|---|---|---|---|

| –H (this compound) | Neutral | Baseline growth-inhibitory and genotoxic activity. | royalsocietypublishing.orgumich.edu |

| –NO₂ (nitro) | Strong Electron-Withdrawing | Increased mutagenicity; significant red-shift in absorption spectra. | ikm.org.myumich.edu |

| –CN (cyano) | Strong Electron-Withdrawing | Increased toxicity in the presence of H₂O₂. | nih.gov |

Replacing the hydrogen atoms on the amino group of this compound with phenyl groups (N-phenylation) significantly enhances its fluorescence properties, a phenomenon described as the "amino conjugation effect". nih.govacs.orgacs.org This substitution leads to several key changes in photophysical behavior compared to this compound (1a) or its N-alkylated counterpart, 4-N,N-dimethylaminostilbene (1b). nih.gov

The introduction of N-phenyl groups results in a more planar geometry around the nitrogen atom, improving the orbital interaction between the nitrogen's lone pair and the stilbene π-system. nih.govacs.org This enhanced conjugation leads to a red shift in both absorption and fluorescence spectra and promotes a more planar, charge-transfer character in the excited state. nih.govacs.org A major consequence is the suppression of the trans-cis photoisomerization pathway, which is a primary non-radiative decay channel for many stilbenes. nih.govresearchgate.net This reduction in photoisomerization leads to a dramatic increase in the fluorescence quantum yield for N-phenyl derivatives at room temperature. nih.govacs.org For instance, the triplet-state isomerization process of 4-(N,N-diphenylamino)stilbene (1e) is attributed to a higher singlet-state torsional barrier, which favors fluorescence. nih.govacs.org

Table 2: Photophysical Properties of N-Substituted this compound Derivatives in Hexane

| Compound | Name | λabs (nm) | λfl (nm) | Fluorescence Quantum Yield (Φf) | Photoisomerization Quantum Yield (Φt→c) | Reference(s) |

|---|---|---|---|---|---|---|

| 1a | This compound | 321 | 362 | 0.02 | 0.49 | nih.govacs.org |

| 1b | 4-N,N-dimethylaminostilbene | 338 | 370 | 0.02 | 0.30 | nih.govacs.org |

| 1c | 4-(N-phenylamino)stilbene | 348 | 398 | 0.41 | 0.07 | nih.govacs.org |

| 1d | 4-(N-methyl-N-phenylamino)stilbene | 350 | 402 | 0.69 | 0.02 | nih.govacs.org |

| 1e | 4-(N,N-diphenylamino)stilbene | 358 | 412 | 0.85 | <0.001 | nih.govacs.org |

Influence of Electron-Withdrawing Groups (e.g., Nitro, Cyano)

Relationship between Molecular Conformation and Functional Activity

The three-dimensional shape of this compound derivatives is a crucial determinant of their function. For many of its biological and photophysical properties, a planar conformation is essential. royalsocietypublishing.org This planarity allows for maximum π-orbital overlap along the entire molecule, facilitating the electronic conjugation that underpins its activity.

Studies have shown that growth-inhibitory activity is highly dependent on the trans configuration of the molecule and the ability of the two benzene (B151609) rings to adopt a co-planar arrangement. royalsocietypublishing.org Any structural modification that introduces steric hindrance and forces the rings out of plane diminishes or eliminates this activity. For example, substituting the hydrogen atoms on the ethylenic bridge leads to a loss of activity because it disrupts the planar structure. royalsocietypublishing.org

In photophysics, planarity is directly linked to fluorescence efficiency. As noted with N-phenyl substitutions, a more planar geometry in the ground and excited states reduces the likelihood of non-radiative decay through twisting (photoisomerization), thus enhancing fluorescence. nih.govacs.orgrsc.org Conversely, derivatives that are sterically forced into a less planar conformation, such as 4-(N-(2,6-dimethylphenyl)amino)stilbene, exhibit photochemical behavior more akin to the non-phenylated and highly isomerizable this compound, despite the presence of an N-phenyl group. nih.govacs.org The dihedral angle between the phenyl rings and the ethylene (B1197577) plane is a key parameter; smaller angles correlate with better conjugation and planarity.

Design Principles for Modulating this compound Properties through Structural Variation

Based on extensive SAR studies, several design principles have emerged for the targeted modification of this compound properties:

Maximize π-Conjugation for Biological Activity : To design derivatives with potent biological activities like tumor growth inhibition, the primary principle is to maintain an unbroken, planar conjugated system. This is best achieved by placing the amino group at the 4-position and avoiding substitutions on the ethylenic bridge or bulky groups at the ortho-positions that would force the molecule into a non-planar conformation. royalsocietypublishing.org

Tune Optoelectronic Properties with a Push-Pull Architecture : To modulate absorption and emission wavelengths, a "push-pull" strategy is effective. Combining the electron-donating 4-amino group with an electron-withdrawing group (e.g., –NO₂, –CN) at the 4'-position systematically narrows the HOMO-LUMO gap. ikm.org.mystudypug.com This red-shifts the absorption spectrum and enhances the intramolecular charge-transfer character, a principle used in designing dyes and sensors. ikm.org.myacs.org The strength of the EWG can be varied to fine-tune the desired photophysical properties. umich.edu

Enhance Fluorescence by Restricting Molecular Motion : To create highly fluorescent probes, the main design goal is to suppress the non-radiative photoisomerization pathway. The most effective strategy is N-phenylation of the amino group. nih.govacs.org This "amino conjugation effect" increases planarity and the energetic barrier to twisting in the excited state, thereby maximizing the fluorescence quantum yield. acs.orgchemrxiv.org

Utilize Steric Hindrance to Control Conformation : Steric effects can be used deliberately to control molecular shape and function. While planarity is often desired, introducing bulky substituents at specific positions (e.g., ortho to the amino group, or on an N-phenyl ring) can predictably induce twisting. nih.gov This can be used to disfavor certain interactions or to switch off fluorescence, providing a mechanism for creating conformationally-sensitive molecular switches.

Advanced Materials Science and Optoelectronic Applications of 4 Aminostilbene Derivatives

Development of Dye-Sensitized Solar Cells (DSSCs) Utilizing 4-Aminostilbene-Based Sensitizers

Derivatives of This compound (B1224771) are actively being explored as sensitizers in dye-sensitized solar cells (DSSCs). These compounds can act as p-donor-acceptor (D-A) systems, a crucial characteristic for efficient charge separation and transfer upon photoexcitation. researchgate.net The amino group serves as an electron donor, while other parts of the molecule can be functionalized to act as electron acceptors, facilitating the injection of electrons into the semiconductor material of the solar cell.

Research has focused on synthesizing various this compound derivatives to optimize their performance in DSSCs. For instance, 4-amino-4'-nitrostilbene (B5910304) has been assessed as an organic sensitizer. ikm.org.my The electronic properties of these derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for their function. The HOMO-LUMO gap of 4-amino-4'-nitrostilbene is reported to be in the range of semiconducting materials, making it a candidate for DSSC applications. ikm.org.my

The general applicability of trans-aminostilbenes as active materials in DSSCs is linked to their electronically excited states, which possess a significant degree of charge separation due to intramolecular charge-transfer (ICT) from the amino group to the stilbene (B7821643) moiety upon photoexcitation. researchgate.net

Integration into Organic Electronic and Optoelectronic Devices

The distinct electronic and optical properties of this compound derivatives make them suitable for a range of organic electronic and optoelectronic devices beyond solar cells. researchgate.netontosight.ai Their capacity for intramolecular charge transfer upon photoexcitation is a key feature exploited in these applications. ntu.edu.tw

One of the prominent applications is in organic light-emitting diodes (OLEDs). researchgate.netontosight.ai The fluorescent nature of these compounds allows for the generation of light when an electric current is applied. Researchers have synthesized various aminostilbene (B8328778) derivatives, such as those incorporating N,N-diphenylaminostilbene, for use as light-emitting materials. ntu.edu.tw The color of the emitted light can be tuned by modifying the chemical structure of the derivative. acs.org

Furthermore, the nonlinear optical (NLO) properties of some this compound derivatives are of interest. researchgate.net These properties, where the optical response of the material is not proportional to the intensity of the incident light, are valuable for applications in optical communications and data storage. The strong push-pull electronic system in derivatives like 4-(N,N-dimethylamino)-4′-cyanostilbene (DCS) contributes to these NLO effects.

The charge transfer characteristics of aminostilbenes also make them useful as molecular probes and in the development of molecular switches. researchgate.netntu.edu.tw The fluorescence of these compounds can be sensitive to their environment, allowing them to function as sensors for ions or other analytes. ntu.edu.tw

Applications as Fluorescent Dyes and Fluorescent Whitening Agents

The inherent fluorescence of the stilbene core has led to the widespread use of this compound derivatives as dyes and whitening agents in various industries.

Azo Dyes and Stilbene Dyes

A significant application of this compound and its sulfonated derivatives, such as 4,4'-diaminostilbene-2,2'-disulfonic acid, is in the synthesis of azo dyes and stilbene dyes. emerald.combch.rounibl.org These dyes are used extensively for coloring textiles like cotton and polyamide, as well as paper and leather. bch.rounibl.org

The synthesis typically involves the diazotization of the amino group(s) on the stilbene backbone, followed by coupling with various aromatic compounds (coupling components) like phenols and naphthols. emerald.combch.ro This process allows for the creation of a wide range of colors. For example, coupling the diazonium salt of 4,4'-diaminostilbene-2,2'-disulfonic acid with different components can produce yellow, orange, and brown dyes. bch.rogoogle.com

The resulting dyes often possess good tinctorial properties and lightfastness, making them commercially valuable. bch.ro Research has focused on synthesizing novel azo dyes derived from this compound to achieve specific colors and improve properties like antioxidant and antibacterial activity. emerald.comingentaconnect.com

| Stilbene Derivative | Coupling Component | Resulting Dye Type | Application |

| This compound | Various Phenols | Azo Dyes | Textiles, Antioxidants emerald.comingentaconnect.com |

| 4,4'-Diaminostilbene-2,2'-disulfonic acid | 1-phenyl-3-methyl-5-pyrazolone, Salicylic acid, etc. | Disazo Dyes | Cotton, Polyamide, Paper, Leather bch.ro |

| 4,4'-Diaminostilbene-2,2'-disulfonic acid | Orthocresol | Stilbene Dye | Polyamide (Yellow shades) bch.ro |

| 4-nitro-4'-aminostilbene-2:2'-disulfonic acid | Amines, Phenols | Azo/Azoxy Dyes | Cellulosic Fibers google.com |

Fluorescent Whitening Agent Technologies and Photostability

Derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid are a cornerstone of the fluorescent whitening agent (FWA) industry. industrialchemicals.gov.augoogle.comgoogle.com These compounds, also known as optical brighteners, function by absorbing light in the near-UV spectrum (300–400 nm) and re-emitting it as blue light through fluorescence. industrialchemicals.gov.au This process counteracts the natural yellowish hue of materials like paper, textiles, and plastics, making them appear whiter and brighter. industrialchemicals.gov.auontosight.ai

A common class of FWAs is based on the condensation of 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride and various amines. industrialchemicals.gov.au The resulting triazine-stilbene structures are highly effective whitening agents. ncsu.edu These are available in different forms, such as disulfo-, tetrasulfo-, and hexasulfo-types, which differ in their solubility and affinity for substrates like cellulose (B213188) fibers. google.com

A significant challenge with stilbene-based FWAs is their photostability. ncsu.edu Under the influence of light, the fluorescent trans-isomer can convert to the non-fluorescent cis-isomer, leading to a loss of whitening effect. ncsu.eduncsu.edu This cis-trans isomerism is a primary cause of poor light stability. ncsu.edu Some stilbene derivatives have also been shown to sensitize the photoyellowing of materials like wool. researchgate.netsdc.org.uk

To address this, research has focused on developing more photostable FWAs. One approach involves creating polymeric fluorescent whitening agents by modifying the triazine-stilbene structure with polymers like polyethylene (B3416737) glycol and polyvinyl alcohol. ncsu.eduncsu.edu These polymeric FWAs have shown improved light stability in solution compared to conventional agents. ncsu.edu

| FWA Derivative Type | Key Structural Feature | Properties & Applications | Photostability Consideration |

| Triazine-stilbene derivatives | Condensation product of 4,4'-diaminostilbene-2,2'-disulfonic acid, cyanuric chloride, and amines. industrialchemicals.gov.au | Absorb UV, emit blue light. Used in laundry products, paper, textiles. industrialchemicals.gov.auontosight.ai | Can undergo trans-to-cis isomerization, leading to loss of fluorescence. ncsu.eduncsu.edu |

| Disulfo-type FWAs | No sulfonic acid groups on aniline (B41778) rings. google.com | Low water solubility, high affinity for cellulose. Used at the wet-end of papermaking. google.com | Susceptible to photodegradation. researchgate.net |

| Tetrasulfo-type FWAs | One sulfonic acid group on each aniline ring. google.com | Intermediate properties, most commonly used for paper/board whitening. google.com | Stability varies, but generally a concern. |

| Hexasulfo-type FWAs | Two sulfonic acid groups on each aniline ring. google.com | High water solubility, low affinity for cellulose. Used for very high whiteness. google.com | Photodegradation can still occur. |

| Polymeric FWAs | Triazine-stilbene monomer modified with polymers (e.g., polyethylene glycol). ncsu.eduncsu.edu | Increased water solubility and improved light stability. ncsu.eduncsu.edu | Designed to have better photostability than conventional FWAs. ncsu.edu |

Polymer Science and Composite Materials

The rigid structure and reactive amino groups of diaminostilbene derivatives make them valuable monomers in polymer science, particularly for creating high-performance and functional polymers.

Bio-based Polyimides from Diaminostilbene Derivatives and Photo-Crosslinking

A significant area of research is the development of bio-based polyimides using diaminostilbene derivatives. researchgate.net Polyimides are known for their excellent thermal and mechanical properties. By using bio-derived monomers, researchers aim to create more sustainable high-performance plastics. For instance, 4,4'-diaminostilbene (B1237157) (DAS) has been synthesized from bio-based 4-aminocinnamic acid (4ACA) through methods like Grubb's metathesis reaction. mdpi.com

These bio-based diaminostilbene monomers can be condensed with various dianhydrides to produce a series of poly(amic acid)s, which are then converted to polyimides. researchgate.net These bio-polyimides have demonstrated ultrahigh thermal resistance and impressive mechanical properties. researchgate.netacs.org

The stilbene unit within the polymer backbone also offers the functionality of photo-crosslinking. researchgate.net Upon irradiation with UV light, the carbon-carbon double bond of the stilbene moiety can undergo a [2+2] cycloaddition reaction, forming covalent bonds between polymer chains. researchgate.net This photo-crosslinking process can significantly enhance the properties of the polyimide films, including:

Improved hydrolytic and oxidative stability : Crosslinked membranes show increased resistance to degradation in water and oxidative environments. researchgate.netresearchgate.net

Enhanced mechanical properties : The tensile strength of the polyimide films can be increased after photo-crosslinking. researchgate.netresearchgate.net

This combination of bio-based sourcing and photo-crosslinking capability makes diaminostilbene-derived polyimides promising materials for applications requiring high performance and durability, such as membranes for fuel cells. researchgate.netresearchgate.net

| Polymer System | Monomers | Key Feature | Resulting Properties |

| Bio-based Polyimides | 4,4'-diaminostilbene (DAS) and various dianhydrides. researchgate.net | Derived from microbial processes. | Ultrahigh thermal and mechanical performance. researchgate.netacs.org |

| Photo-crosslinkable Polyimides | Stilbene-containing sulfonated polyimides. researchgate.netresearchgate.net | Stilbene unit allows for UV-induced crosslinking. | Increased hydrolytic stability, oxidative stability, and tensile strength. researchgate.netresearchgate.net |

| Bio-based Polyimides from 4ATA | 4,4'-diamino-α-truxilic acid (4ATA) from photo-dimerization of 4-aminocinnamic acid. mdpi.com | Bio-based aromatic diamine. | High thermal and mechanical properties, good optical transparency. mdpi.com |

Composite Fluorescent Brightener Formulations

The efficacy of fluorescent brighteners derived from this compound can be significantly enhanced by incorporating them into composite formulations. These composites are engineered to improve specific properties such as photostability, surface adhesion, and longevity, while also imparting additional functionalities like improved mechanical strength and anti-aging characteristics to the substrate. Research has focused on creating synergistic blends where the this compound derivative provides the core optical brightening effect, while other components offer protection and performance enhancement.

One innovative approach involves the synthesis of a composite fluorescent brightener by combining a 4,4′-diaminostilbene-2,2′-disulfonic acid derivative (PFB) with polyvinyl alcohol (PVA) and layered double hydroxides (LDH). researchgate.net In this composite (PFB/PVA/LDH), the LDH component serves to shield against ultraviolet radiation, thus improving the anti-aging performance of the brightener and the substrate, such as high-yield paper. researchgate.net Simultaneously, the PVA forms a thin film on the paper's surface, which enhances its surface strength and smoothness. researchgate.net Research findings demonstrate that this composite formulation provides remarkable anti-yellowing properties. researchgate.net

Detailed findings from a study on high-yield-pulp (HYP) paper show the significant advantages of the PFB/PVA/LDH composite over the pure PFB. researchgate.net After 70 hours of aging, paper sheets coated with the composite maintained a high level of brightness. researchgate.net Furthermore, the composite film measurably improved the physical properties of the paper. researchgate.net

| Parameter | Blank Paper Sheet | Paper with PFB/PVA/LDH (0.4 g/m²) | Improvement |

|---|---|---|---|

| Brightness after 70h Aging (ISO%) | Not Reported | 91.24 | Excellent anti-yellowing property noted |

| Surface Strength (m/s) | Baseline | Increased by 2.11 | +2.11 m/s |

| Smoothness (s) | Baseline | Increased by 56.8 | +56.8 s |

Another advanced formulation involves creating nanosilica-loaded fluorescent yellowing inhibitors (SiO2–FWAs). ncsu.edu These are prepared by first synthesizing a fluorescent whitening agent with enhanced photostability from a bis-triazinyl amino-stilbene derivative and 3-aminopropyl-trimethoxysilane. ncsu.edu This FWA is then combined with tetraethoxysilane, which hydrolyzes and polymerizes in situ to encapsulate the FWA within a nanosilica matrix. ncsu.edu This composite structure demonstrates superior UV absorption and fluorescence emission properties. The nanosilica acts as a carrier and a protective shield, significantly boosting the fluorescence quantum yield and the light stability of the brightener. ncsu.edu The stability is evidenced by the high ratio of the fluorescently active trans-isomer compared to the non-fluorescent cis-isomer after prolonged UV exposure. ncsu.edu

Comparative analysis reveals the superior performance of the nanosilica-loaded composite. ncsu.edu

| Parameter | Conventional FWA | SiO2–FWA Composite | Key Finding |

|---|---|---|---|

| Fluorescence Quantum Yield | 0.279 | 0.416 | Nanosilica loading significantly enhances fluorescence efficiency. |

| Trans-to-Cis Isomer Ratio (CT/CC) after 3h UV | Not Reported | 5.41 | The composite structure provides excellent photostability. |

| Performance on Paper | Standard whitening | Improved initial whiteness and anti-yellowing | The composite offers better overall brightening and protection. |

Furthermore, multifunctional water-soluble polymeric fluorescent whitening agents (PFWAs) have been developed based on the 4,4′-diamino-stilbene-2,2′-disulfonic acid-triazine structure. ncsu.edu These polymeric agents, which can be considered composite formulations at a molecular level, are synthesized to improve properties like water solubility, light stability, and substantivity to substrates like paper. ncsu.eduncsu.edu By modifying the stilbene-triazine core with polymers such as Polyethylene glycol (PEG) and Polyvinyl alcohol (PVA), the resulting PFWAs not only act as brighteners but also as surface sizing agents. ncsu.eduncsu.edu

Research on paper sheets treated with these PFWAs shows a marked improvement in surface strength and anti-aging effects compared to conventional FWAs. ncsu.edu

| Formulation (at 0.4 g/m²) | Initial Brightness (ISO%) | Brightness after 26h UV Aging (ISO%) | Brightness Decrease (ISO%) | Key Finding |

|---|---|---|---|---|

| Blank Paper | 72.49 | 59.89 | 12.60 | PFWAs show significantly less brightness loss, indicating superior anti-aging and photostability compared to conventional FWA. |

| Conventional FWA | 75.75 | 66.06 | 9.69 | |

| PFWA (Compound 5f) | Not specified, but higher than FWA | Higher than FWA | Lower than FWA |

These composite formulations highlight a key direction in the evolution of this compound-based brighteners: the integration of the fluorescent core into larger, multifunctional systems to meet advanced material performance requirements.

Biological Activity and Molecular Mechanisms of 4 Aminostilbene

Anticarcinogenic and Antineoplastic Activity Research

The chemical compound 4-aminostilbene (B1224771) and its derivatives have been the subject of research for their potential anticarcinogenic and antineoplastic activities. Studies have explored their effects on cellular growth, interactions with cellular components, and modulation of key biological pathways.

Mechanisms of Cellular Growth Inhibition

Research has shown that this compound and its derivatives can inhibit the growth of certain cancer cells. For instance, both this compound and 4-dimethylaminostilbene have demonstrated a marked inhibitory effect on the growth of the Walker rat carcinoma 256. royalsocietypublishing.org However, their growth inhibitory action appears to be less pronounced in mouse models with Crocker sarcoma 180, carcinoma C63, and spontaneous mammary cancer. royalsocietypublishing.org The growth-inhibitory properties of these compounds are linked to their chemical structure, particularly the presence and position of the amino group on the stilbene (B7821643) backbone. royalsocietypublishing.org Studies on various derivatives have aimed to elucidate the relationship between chemical constitution and growth-inhibitory effects. royalsocietypublishing.orgoup.com

The cellular basis for this growth inhibition involves mitotic poisoning, leading to various abnormalities in cell division. oup.com The sensitivity of cancer cells to these compounds can vary between different tumor types. oup.com For example, the Walker carcinoma cells have shown greater sensitivity compared to certain fibrosarcomas. oup.com This differential sensitivity is a key factor in the growth-inhibitory action of aminostilbenes. oup.com

Interaction with Microtubules and Cell Cycle Arrest

Stilbene derivatives, which are structurally similar to other microtubule-targeting agents, have been shown to interact with microtubules, essential components of the cell's cytoskeleton involved in cell division. nih.govresearchgate.net This interaction can disrupt microtubule dynamics, leading to an arrest of the cell cycle, typically at the G2/M phase, which can then trigger apoptosis or programmed cell death. nih.govnih.gov

The binding of stilbene analogues to tubulin, the protein subunit of microtubules, can suppress microtubule dynamics and interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.govresearchgate.net This disruption of microtubule function is a key mechanism behind the antimitotic and anticancer effects of these compounds. tandfonline.comvcu.edu

Enzymatic Inhibition: Aromatase and Nitric Oxide Synthase

The this compound scaffold has been identified as a versatile structure with the ability to inhibit certain enzymes, including aromatase and nitric oxide synthase. researchgate.net Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. nih.govfrontiersin.org The 4'-aminostilbene structure has shown aromatase inhibitory activity, with a reported IC50 value of 22 μM. researchgate.netunich.it The presence of the para-amino group on the stilbene ring is considered important for this activity. researchgate.net

Furthermore, the 4'-aminostilbene scaffold has also been found to exhibit inhibitory activity against nitric oxide synthase (NOS). researchgate.netunich.it Nitric oxide is a signaling molecule involved in various physiological and pathological processes, and its modulation through NOS inhibition is an area of therapeutic interest.

| Enzyme Target | IC50 Value | Reference |

| Aromatase | 22 μM | researchgate.netunich.it |

| Nitric Oxide Synthase | Not Specified | researchgate.netunich.it |

Modulation of Signaling Pathways (e.g., NF-κB Activity)

Research indicates that the 4'-aminostilbene scaffold can modulate cellular signaling pathways, such as the NF-κB (nuclear factor kappa B) pathway. researchgate.netunich.it Specifically, it has been shown to inhibit tumor necrosis factor (TNF)-α-induced NF-κB activity. researchgate.netunich.it The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell survival, and proliferation, and its dysregulation is often associated with cancer. nih.gov

Antimicrobial and Antioxidant Properties

In addition to its anticancer research, this compound and its derivatives have been investigated for their potential antimicrobial and antioxidant activities.

Antibacterial Activity against Specific Strains (e.g., Pseudomonas aeruginosa)

Azo dye derivatives of this compound have been synthesized and evaluated for their antibacterial properties. researchgate.net Some of these novel compounds have demonstrated activity against specific bacterial strains, including the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net While the antibacterial activity was found to be lower than the standard antibiotic vancomycin, certain azo compounds derived from this compound showed notable efficacy. researchgate.net For instance, two specific azo dyes exhibited inhibition zones of 8.4 mm and 7.3 mm against P. aeruginosa. researchgate.net These active compounds possess two hydroxy groups, which are presumed to be important for their bacterial growth inhibition. researchgate.net

Furthermore, studies on other synthetic azo compounds have also reported antimicrobial activity against Pseudomonas aeruginosa, among other bacteria. sciforum.netsciforum.netresearchgate.net

| Compound Type | Bacterial Strain | Inhibition Zone | Reference |

| Azo dye of this compound (Compound 50c) | Pseudomonas aeruginosa | 8.4 mm | researchgate.net |

| Azo dye of this compound (Compound 50d) | Pseudomonas aeruginosa | 7.3 mm | researchgate.net |

Radical Scavenging and Antioxidant Mechanisms

The antioxidant properties of stilbene derivatives, including this compound, are attributed to their ability to scavenge free radicals. This process is generally accomplished through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, effectively neutralizing it. mdpi.com The SET mechanism involves the transfer of a single electron from the antioxidant to the radical. mdpi.com

The efficacy of these mechanisms is influenced by the molecular structure of the antioxidant. For stilbene derivatives, the presence and position of hydroxyl (-OH) groups are particularly important for enhancing radical scavenging activity. mdpi.com However, other functional groups, such as the amine (-NH2) group in this compound, also play a critical role. The amine group can facilitate the donation of a hydrogen atom, a key step in the HAT pathway. frontiersin.org

Theoretical studies using Density Functional Theory (DFT) help to quantify the antioxidant potential of molecules by calculating parameters like Bond Dissociation Enthalpy (BDE). A lower BDE for an N-H or O-H bond indicates that the hydrogen atom can be abstracted more easily, signifying higher antioxidant activity. frontiersin.org Research on compounds structurally related to this compound has shown that electron-donating groups can significantly enhance antioxidant activities. frontiersin.org

The antioxidant capacity of this compound derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net For instance, novel azo dyes synthesized from this compound demonstrated significant antioxidant activity, with some showing even greater scavenging potential than the widely used synthetic antioxidant Butylated hydroxytoluene (BHT). researchgate.net

Table 1: Key Mechanisms in Radical Scavenging

| Mechanism | Description | Key Molecular Feature |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | The antioxidant neutralizes a free radical by donating a hydrogen atom. mdpi.com | The N-H bond in the amine group or C-H bonds with low Bond Dissociation Enthalpy (BDE) are primary sites for hydrogen donation. frontiersin.org |

| Single Electron Transfer (SET) | The antioxidant donates an electron to a free radical, leading to the formation of a radical cation from the antioxidant. mdpi.com | The overall electronic structure and the ability to stabilize the resulting radical cation influence this mechanism's efficiency. |

Genotoxicity Studies and Metabolic Activation Pathways

The genotoxicity of this compound is not caused by the compound itself but by its metabolic products. utoronto.ca The parent compound must undergo metabolic activation to become an electrophilic form that can damage genetic material. utoronto.ca Studies have shown that this compound is a potent genotoxic agent in vivo. umich.edu Interestingly, in one comparative study, this compound was found to be the most genotoxic compound in its series in an in vivo chromosomal aberration assay, a result not predicted by in vitro tests. umich.edu

DNA Adduct Formation and Interactions with Nucleic Acids

Once metabolically activated, this compound derivatives can covalently bind to nucleic acids, forming DNA adducts. nih.gov This binding is a critical step in the initiation of carcinogenesis. oup.com The primary adducts formed by many aromatic amines are at the C8-position of guanine (B1146940) bases, resulting in N-(deoxyguanosin-8-yl) adducts. nih.gov

Studies in rats using derivatives like trans-4-acetylaminostilbene show that while reactive metabolites bind to DNA in multiple tissues, the extent of binding is highest in the liver. nih.govnih.gov Binding to both DNA and RNA has been observed. nih.gov The persistence of these DNA adducts varies by tissue; they have been found to be very persistent in non-target tissues like the liver and kidney, with half-lives of 34 and 60 days, respectively. nih.gov This persistence of DNA lesions is considered an indicator of initiating events in carcinogenesis. nih.gov

Table 2: DNA Adduct Formation by this compound Metabolites in Rats

| Tissue | Relative Binding Level | Persistence of Adducts |

|---|---|---|